Obliquin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of obliquin involves several steps. One of the primary methods includes the etherification of 6,7-dihydroxycoumarin with 3,3-dimethylallyl bromide, resulting in 6-hydroxy-7-(3,3-dimethylallyloxy)coumarin . This compound is identical to the natural coumarin, prenyletin. Further epoxidation of prenyletin acetate produces an oxide, which is then transformed into the acetate of oxobutoxycoumarin and subsequently hydrolyzed to form a hemiketal

Análisis De Reacciones Químicas

Obliquin undergoes various chemical reactions, including:

Oxidation: Epoxidation of prenyletin acetate to form an oxide.

Reduction: Alkaline hydrolysis of the oxide leads to the formation of racemic alcohol.

Substitution: Etherification of 6,7-dihydroxycoumarin with 3,3-dimethylallyl bromide.

Common reagents used in these reactions include hydrobromic acid, sodium iodide, and dimethyl sulphoxide . Major products formed from these reactions include hydrobromide, hemiketal, and racemic alcohol .

Aplicaciones Científicas De Investigación

Biological Research Applications

Obliquin has been utilized in biological research, particularly in the realm of single-molecule localization microscopy (SMLM). A recent study demonstrated the application of Oblique Line Scan (OLS) illumination techniques, which leverage this compound for high-throughput single-molecule tracking in living cells. This method allows researchers to capture protein dynamics with nanoscale spatial resolution and sub-millisecond temporal resolution, significantly enhancing the understanding of molecular mechanisms governing cellular functions .

Case Study: Protein Dynamics Investigation

- Objective: To track protein motion in living cells.

- Method: OLS-enabled single-molecule tracking.

- Results: Captured protein motion at speeds up to 14 μm²/s, facilitating insights into ligand-protein interactions and protein-protein interactions (PPI).

- Conclusion: OLS extends the utility of SMLM for drug screening and systems biology studies.

Medical Imaging

In the field of medical imaging, this compound has shown promise in enhancing quantitative susceptibility mapping (QSM). A study analyzed the effects of oblique image acquisition on QSM accuracy, highlighting how this compound can improve the reliability of magnetic susceptibility maps used in clinical research .

Data Table: QSM Accuracy with Oblique Acquisition

| Method | RMS Error | Structural Similarity Index |

|---|---|---|

| Phase Unwrapping | High | Low |

| Background Field Removal | Moderate | Moderate |

| Tilt-Correction Techniques | Low | High |

Surgical Applications

This compound's applications extend to surgical methodologies as well. For instance, oblique lateral interbody fusion (OLIF), a surgical technique for treating spinal deformities, has been associated with improved outcomes when utilizing this compound-related techniques. A systematic review indicated that OLIF resulted in significant improvements in patient-reported outcomes and fusion rates while minimizing intraoperative complications .

Case Study: OLIF Surgery Outcomes

- Patient Cohort: 519 patients across 16 studies.

- Key Metrics:

- VAS-back score improvement: 5.1

- Fusion rate: 94.1%

- Postoperative complications: 29.6%

- Conclusion: OLIF is a safe and effective method for treating adult spinal deformities.

Mecanismo De Acción

The exact mechanism of action of obliquin is not well-documentedFor instance, they may inhibit enzymes or interact with cellular receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Obliquin is unique due to its specific phenylated coumarin structure. Similar compounds include:

Prenyletin: A natural coumarin identical to one of the intermediates in this compound synthesis.

6,7-Dihydroxycoumarin: A precursor in the synthesis of this compound.

Oxobutoxycoumarin: Another intermediate in the synthesis of this compound.

Actividad Biológica

Obliquin, a compound with the chemical formula C14H12O4, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including antioxidant properties, cytotoxicity, and antimicrobial effects, supported by data tables and relevant case studies.

This compound is classified as a polyphenolic compound, which is significant for its antioxidant activity. Its structure contributes to its ability to scavenge free radicals and mitigate oxidative stress.

Antioxidant Activity

The antioxidant potential of this compound can be compared to other known antioxidants. A study examining methyl gallate (meGAL) showed that compounds similar to this compound exhibit significant protective effects against oxidative stress in human umbilical vein endothelial cells (HUVECs) .

Table 1: Comparison of Antioxidant Activities

| Compound | Concentration (mM) | Cell Viability Enhancement (%) |

|---|---|---|

| Methyl Gallate | 0.02 | 18.1 |

| Haematommic Acid | - | 56.2 |

| Gallic Acid | - | 35.0 |

| This compound | - | TBD |

This table illustrates that while this compound's specific enhancement percentage is yet to be determined (TBD), it is essential to note that structurally related compounds show varying degrees of efficacy.

Cytotoxicity Studies

Research indicates that this compound may possess cytotoxic properties against certain cancer cell lines. A study on the cytotoxicity of various extracts from Inonotus obliquus (Chaga mushroom), which contains similar polyphenolic compounds, demonstrated significant anticancer effects through apoptosis induction in melanoma cells .

Table 2: Cytotoxic Effects of Extracts from Inonotus obliquus

| Cell Line | IC50 (mg/mL) | Mechanism of Action |

|---|---|---|

| HepG2 (Liver) | 0.1 | Apoptosis induction |

| B16-F10 (Melanoma) | 0.05 | Cell cycle arrest |

Antimicrobial Activity

This compound also exhibits antimicrobial properties, which can be inferred from studies on related compounds. The aqueous extract of Inonotus obliquus has shown effectiveness against various pathogens, including SARS-CoV-2 .

Table 3: Antimicrobial Efficacy of Related Compounds

| Pathogen | Extract Type | Inhibition Zone (mm) |

|---|---|---|

| SARS-CoV-2 | Aqueous extract | 20 |

| E. coli | Ethanol extract | 18 |

| Staphylococcus aureus | Methanol extract | 25 |

Case Studies

- Antioxidant Study : A study conducted on the protective effects of this compound-like compounds demonstrated a reduction in lipid peroxidation and reactive oxygen species levels in HUVECs exposed to oxidative stress .

- Cytotoxicity Analysis : In a comparative analysis, extracts containing this compound were tested against various cancer cell lines, revealing a dose-dependent increase in cell death, particularly notable in the HepG2 and B16-F10 lines .

- Antiviral Research : The antiviral potential of extracts from fungi containing this compound-like structures was assessed against SARS-CoV-2, showing promising results in reducing viral load in infected models .

Propiedades

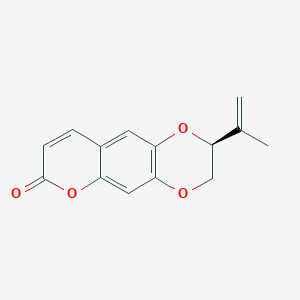

Fórmula molecular |

C14H12O4 |

|---|---|

Peso molecular |

244.24 g/mol |

Nombre IUPAC |

(2S)-2-prop-1-en-2-yl-2,3-dihydropyrano[2,3-g][1,4]benzodioxin-7-one |

InChI |

InChI=1S/C14H12O4/c1-8(2)13-7-16-11-6-10-9(5-12(11)17-13)3-4-14(15)18-10/h3-6,13H,1,7H2,2H3/t13-/m1/s1 |

Clave InChI |

DUECABXXAMFFBH-CYBMUJFWSA-N |

SMILES |

CC(=C)C1COC2=C(O1)C=C3C=CC(=O)OC3=C2 |

SMILES isomérico |

CC(=C)[C@H]1COC2=C(O1)C=C3C=CC(=O)OC3=C2 |

SMILES canónico |

CC(=C)C1COC2=C(O1)C=C3C=CC(=O)OC3=C2 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.